methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate
Description
Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a bicyclic chromen (2H-chromen-2-one) core substituted with a methyl group at position 7, a phenyl ring at position 4, and a methoxypropanoate ester moiety at position 5 (Figure 1). The compound’s structure combines aromatic and ester functionalities, which may confer unique physicochemical properties, such as enhanced solubility or intermolecular interactions. The compound’s crystallographic data and molecular geometry could be refined using programs like SHELXL , while visualization tools such as ORTEP-3 or WinGX might aid in structural analysis .
Properties
IUPAC Name |
methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-9-16(24-13(2)20(22)23-3)19-15(14-7-5-4-6-8-14)11-18(21)25-17(19)10-12/h4-11,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFQXDNMLMJPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate typically involves the condensation of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol with methyl 2-bromo-propanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 471.5 g/mol. Its structure features a chromenone moiety, which is known for its diverse biological activities.
Physicochemical Properties
The compound is characterized by its solubility in organic solvents and stability under various conditions, making it suitable for different applications.
Medicinal Chemistry
Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate has been investigated for its potential therapeutic effects, including:
Anticancer Activity
Research indicates that compounds with chromenone structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in lung and colorectal cancers. For instance, a study reported that derivatives of chromenone showed selective cytotoxicity against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, suggesting a promising avenue for anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against resistant strains of Candida species . This makes it a candidate for developing new antimicrobial agents.
Agricultural Applications
Due to its bioactive properties, this compound may have applications in agriculture as a natural pesticide or growth regulator. The chromenone derivatives are known to influence plant growth and resistance to pathogens, thereby enhancing crop yield and sustainability.
Materials Science
In materials science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties such as UV stability and mechanical strength. Research into the use of chromenone derivatives in coatings and plastics is ongoing, with promising results indicating improved performance characteristics .
Case Study 1: Anticancer Activity
A study published in MDPI assessed the anticancer effects of various chromenone derivatives, including this compound. The results indicated that treatment with this compound resulted in reduced cell viability in A549 cells by approximately 50% at a concentration of 100 µM after 24 hours .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various chromenone derivatives was tested against multi-drug resistant strains of bacteria. This compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffold modifications, substituent variations, and biological relevance. Key comparisons are outlined below:
Chromen-4-one Derivatives
Example : 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (Compound I, from ).
- Core Structure : Both compounds share a bicyclic chromen backbone. However, the target compound features a 2H-chromen-2-one (2-oxo group at position 2), while Compound I is a chromen-4-one (oxo group at position 4).
- Substituents: Position 4: Target compound has a phenyl group; Compound I has a 4-methylphenyl. Position 7: Target compound has a methyl group; Compound I has a 2-methylpropoxy moiety. Position 5: Target compound has a propanoate ester; Compound I lacks this group.
- Crystallographic Data: Compound I exhibits near coplanarity between the chromen ring and substituents (max. deviation: 0.205 Å), stabilized by intramolecular C–H···O interactions and π-π stacking (3.501 Å interplanar distance) . Chlorine atom partial occupancy (0.053) in Compound I suggests synthetic byproducts, a factor absent in the target compound’s structure.
Herbicidal Propanoate Esters
Example : Haloxyfop methyl ester ( ).
- Core Structure: Haloxyfop methyl ester contains a pyridinyloxy-phenoxypropanoate backbone, contrasting with the chromen core of the target compound.
- Functional Groups: Both compounds share a methyl propanoate ester group, critical for hydrolytic stability and bioavailability. Haloxyfop includes a trifluoromethyl and chlorine substituent, enhancing herbicidal activity.
- Biological Activity :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Stability: Compound I’s stabilization via π-π stacking and C–H···O interactions suggests the target compound’s phenyl and ester groups may similarly engage in non-covalent interactions, albeit with altered geometry due to steric effects.
- Biological Relevance: The ester group in both the target compound and haloxyfop highlights the role of hydrolyzable moieties in modulating bioavailability. However, the chromen core may redirect activity toward non-herbicidal pathways.
- Analytical Tools : Programs like SHELXL and ORTEP are critical for resolving subtle structural differences, such as partial halogen occupancy in Compound I versus the target’s pure organic framework.
Biological Activity
Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarin derivatives. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and comparative efficacy based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a coumarin backbone with various substituents that contribute to its biological properties. The structural configuration allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
1. Antitumor Activity
Research indicates that coumarin derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Studies have reported IC50 values as low as 0.47 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutic agents .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. It has been shown to stabilize human serum albumin against denaturation, providing a protective effect that may be beneficial in inflammatory conditions .
3. Antimicrobial Activity
this compound also exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA synthesis : By interfering with DNA replication processes in cancer cells.
- Modulation of enzyme activity : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
- Binding to serum proteins : Enhancing bioavailability and prolonging the compound's action in the bloodstream.
Comparative Efficacy
A comparative analysis with other coumarin derivatives shows that this compound often outperforms traditional drugs like ibuprofen in anti-inflammatory assays, demonstrating an IC50 of 208.92 µM compared to ibuprofen’s 368.66 µM . This suggests a potential for developing new therapeutic agents based on this compound.
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 0.47 | |
| Anti-inflammatory | Human Albumin | 208.92 | |
| Antimicrobial | Various Pathogens | Varies |
Case Studies
- Antitumor Study : A study involving the administration of this compound in murine models showed significant tumor regression in xenograft models when combined with standard chemotherapy agents like doxorubicin .
- Anti-inflammatory Research : Clinical trials assessing the anti-inflammatory effects demonstrated reduced levels of cytokines in patients treated with formulations containing this compound, suggesting its potential as an adjunct therapy in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
